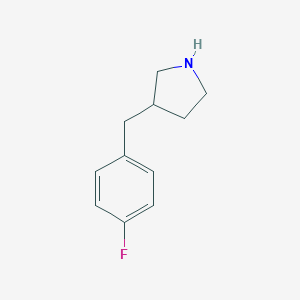

3-(4-Fluorobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKNLUWVTUZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395023 | |

| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193220-17-6 | |

| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(4-Fluorobenzyl)pyrrolidine" synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of pharmacophore space, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to flat, aromatic systems.[3] Specifically, the 3-substituted pyrrolidine motif is a key structural element in compounds targeting a wide range of biological pathways, including those involved in neurological disorders, infectious diseases, and metabolic conditions.[4][5][6]

The target molecule of this guide, This compound (CAS 193220-17-6), incorporates this valuable scaffold.[7] The inclusion of a 4-fluorobenzyl group is a common tactic in drug design, as the fluorine atom can modulate metabolic stability, pKa, and binding interactions without significantly increasing steric bulk. This guide provides a comprehensive overview of robust and versatile synthetic pathways to access this important building block, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic decisions that inform each synthesis, ensuring a deep and practical understanding of the methodologies.

Pathway 1: Synthesis via Reductive Amination of a β-Keto Ester Derivative

This pathway represents a highly convergent and efficient strategy, building the core structure through the formation of a stable enamine intermediate, followed by cyclization and a series of reductions. It is favored for its use of readily available starting materials and its amenability to scale-up.

Retrosynthetic Analysis & Strategy

The primary disconnection strategy involves a reductive amination, a cornerstone of amine synthesis.[8][9][10] Working backward, the target molecule can be obtained by reducing the amide and ester functionalities of a cyclic precursor, a substituted succinimide. This succinimide, in turn, can be formed via a Stobbe-type condensation and cyclization sequence from diethyl succinate and 4-fluorobenzaldehyde.

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. chemscene.com [chemscene.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

physicochemical properties of "3-(4-Fluorobenzyl)pyrrolidine"

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzyl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a key structural motif in modern medicinal chemistry, particularly in the development of therapeutics for neurological disorders, a thorough understanding of this compound's characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data with established analytical methodologies to serve as a practical reference for laboratory work. We will delve into the molecular structure, core physical properties, spectroscopic signatures, and analytical workflows necessary for the characterization, purification, and handling of this important building block.

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[2] The introduction of a fluorobenzyl moiety, as seen in this compound, combines this valuable scaffold with the unique properties of fluorine—an element known to modulate metabolic stability, binding affinity, and membrane permeability.

Derivatives of this compound have been specifically investigated as precursors for novel compounds targeting neurotransmitter systems, with potential applications in treating conditions such as depression and anxiety.[3] For drug development professionals, a precise understanding of the molecule's physicochemical properties—such as its basicity (pKa), lipophilicity (LogP), and solubility—is not merely academic. These parameters directly govern its pharmacokinetic and pharmacodynamic behavior, influencing everything from formulation and absorption to target engagement and metabolic fate. This guide provides the foundational data and experimental frameworks required to effectively utilize this compound in a research and development setting.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This compound consists of a central pyrrolidine ring substituted at the 3-position with a benzyl group, which in turn is fluorinated at the para-position of the phenyl ring.

Caption: A typical workflow for the analytical validation of a chemical standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Causality: Mass spectrometry is the primary technique for confirming the molecular weight of a compound. Electrospray ionization (ESI) is the preferred method for polar molecules like amines as it readily forms protonated molecular ions [M+H]⁺ in positive ion mode.

Expected Results: High-resolution mass spectrometry (HRMS) should confirm the monoisotopic mass of 179.11102 Da.

Table 3: Predicted m/z for Common Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 180.11830 |

| [M+Na]⁺ | 202.10024 |

| [M+K]⁺ | 218.07418 |

| [M-H]⁻ | 178.10374 |

Data sourced from PubChem[4]

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Instrumentation: Use an LC-MS system equipped with an ESI source.

-

Chromatography (Optional but recommended):

-

Column: C18 reversed-phase, e.g., 50 mm x 2.1 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A short gradient from 5% to 95% B over 5 minutes.

-

-

MS Acquisition:

-

Mode: Positive ESI.

-

Scan Range: 50-500 m/z.

-

Analysis: Verify the presence of the [M+H]⁺ ion at 180.1183 ± 5 ppm in the resulting spectrum.

-

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Causality: NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). For this molecule, ¹H NMR confirms the proton framework, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR provides a simple signal for the single fluorine atom.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ ≈ 7.0-7.3 ppm): Two sets of doublets (an AA'BB' system) characteristic of a para-substituted benzene ring.

-

Pyrrolidine & Benzyl CH₂ (δ ≈ 1.5-3.5 ppm): A complex series of multiplets corresponding to the diastereotopic protons of the benzyl CH₂ and the pyrrolidine ring.

-

Amine N-H (δ ≈ 1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Region (δ ≈ 115-165 ppm): Signals for the six aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Aliphatic Region (δ ≈ 25-60 ppm): Signals for the benzyl CH₂ and the four pyrrolidine carbons.

-

-

¹⁹F NMR:

-

A single resonance, typically a singlet or narrow multiplet, in the standard chemical shift range for an aryl fluoride.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d is suitable for the free base, while Methanol-d₄ is better for the HCl salt.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher NMR spectrometer.

-

Validation: The integration of signals in the ¹H spectrum should correspond to the number of protons in each environment. The number of signals in the ¹³C spectrum should match the number of unique carbons.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for assessing the purity of small molecules in pharmaceutical development. A reversed-phase C18 column is effective at separating non-polar to moderately polar compounds based on their hydrophobicity. The fluorobenzyl group provides a strong chromophore, making UV detection highly sensitive.

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol (Reversed-Phase HPLC):

-

Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:Water. Addition of 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape for the basic amine.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25 °C.

-

-

Data Analysis: Record the chromatogram for at least 15 minutes. Calculate purity by the area percentage method: (Area of main peak / Total area of all peaks) x 100%. Purity levels for research-grade material are typically expected to be ≥98%. [5]

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Classification: The free base is classified as an irritant (Hazard Code: Xi). [6]General safety data sheets for pyrrolidine derivatives recommend avoiding contact with skin, eyes, and inhalation. [7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation if handling the solid HCl salt.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to prevent degradation. [6][5]

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that make it highly suitable for drug discovery programs, particularly in neuroscience. Its moderate lipophilicity, low polar surface area, and strong basicity are defining characteristics that influence its behavior both in vitro and in vivo. The analytical protocols detailed in this guide provide a robust framework for researchers to confirm the identity, purity, and structure of this compound, ensuring the generation of reliable and reproducible scientific data.

References

-

3-(4-FLUORO-BENZYL)-PYRROLIDINE | 193220-17-6 - ChemicalBook.

-

3-(4-Fluorobenzoyl)pyrrolidine hydrochloride | C11H13ClFNO | CID 19937397 - PubChem.

-

Chemical Safety Data Sheet MSDS / SDS - this compound HCL - ChemicalBook.

-

This compound Hydrochloride - Chem-Impex.

-

Synthesis of 2-(4-chlorobenzyl)-1-[3-(4-fluorobenzoyl)propyl]pyrrolidine - PrepChem.com.

-

193220-17-6 | 3-(4-Fluoro-benzyl)-pyrrolidine - ChemScene.

-

This compound (C11H14FN) - PubChemLite.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet - Fluorochem.

-

3-(4-Chlorobenzyl)Pyrrolidine Oxalate - Chem-Impex.

-

Safety Data Sheet - BASF.

-

Synthesis of unique pyrrolidines for drug discovery - Enamine.

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. 3-(4-FLUORO-BENZYL)-PYRROLIDINE | 193220-17-6 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic Data Analysis of 3-(4-Fluorobenzyl)pyrrolidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 3-(4-Fluorobenzyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] As a versatile scaffold, the unambiguous characterization of substituted pyrrolidines is paramount for advancing research and development.[2] This document details the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The analysis is grounded in established spectroscopic principles and data from analogous structures, offering researchers a predictive framework for compound verification. Methodologies, data interpretation, and expected spectral features are presented to serve as a practical reference for scientists in organic synthesis and pharmaceutical development.

Molecular Structure and Analytical Overview

This compound (Molecular Formula: C₁₁H₁₄FN, Monoisotopic Mass: 179.111 g/mol ) is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with a 4-fluorobenzyl group.[3] The structural characterization relies on a multi-technique spectroscopic approach to confirm its molecular weight, functional groups, and the precise arrangement of atoms within the molecule.

For clarity in the subsequent NMR analysis, the atoms in the structure are systematically numbered as follows:

Caption: Structure of this compound with atom numbering for NMR analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily protonate at the secondary amine.

2.1 Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-Time of Flight (TOF) or Quadrupole mass spectrometer.

-

Acquisition Mode: Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and other common adducts ([M+Na]⁺, [M+K]⁺). For fragmentation analysis, perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion.

2.2 Expected Mass Spectrum Data

Based on its elemental composition (C₁₁H₁₄FN), the expected high-resolution mass for the protonated molecular ion is 180.11830 m/z.[3]

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₅FN]⁺ | 180.1183 |

| [M+Na]⁺ | [C₁₁H₁₄FNNa]⁺ | 202.1002 |

| [M+K]⁺ | [C₁₁H₁₄FNK]⁺ | 218.0742 |

| Caption: Predicted m/z values for common adducts of this compound in ESI-MS. |

2.3 Fragmentation Pathway

The primary fragmentation of benzyl-aminated compounds in tandem MS often involves the cleavage of the C-N bond, leading to the formation of a stable tropylium ion or a benzylic carbocation.[4] For this compound, the major fragmentation is expected to be the loss of the pyrrolidine moiety and the formation of the 4-fluorotropylium ion.

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

The most prominent fragment is predicted to be the 4-fluorotropylium ion at m/z 109.04 . Another significant fragmentation pathway involves the cleavage of the benzylic C-C bond, resulting in a pyrrolidinyl-methyl cation at m/z 84.08 .[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is governed by the vibrational frequencies of its constituent bonds.

3.1 Experimental Protocol (ATR-IR)

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000–600 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected first.

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

3.2 Expected IR Absorption Frequencies

The spectrum is expected to show characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of both aromatic and aliphatic regions, C=C bonds of the aromatic ring, and the C-F bond.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300–3400 | Weak-Medium | N-H Stretch (Secondary Amine)[8] |

| 3000–3100 | Medium | Aromatic C-H Stretch[9] |

| 2850–2960 | Medium-Strong | Aliphatic C-H Stretch (CH₂ and CH)[7] |

| 1600–1610, 1500-1510 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1220–1230 | Strong | Aryl C-F Stretch |

| 1100–1160 | Medium | C-N Stretch |

| Caption: Key predicted IR absorption bands for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information for structural elucidation, revealing the connectivity and chemical environment of all hydrogen and carbon atoms.

4.1 Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

-

Data Analysis: Integrate ¹H signals, determine chemical shifts (δ) in ppm, and analyze splitting patterns (multiplicities) and coupling constants (J) in Hz.

4.2 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the 4-fluorobenzyl group and the aliphatic protons of the pyrrolidine ring.

| Proton(s) (Atom #) | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| H2', H6' | ~7.15 | dd (or "t") | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | 2H | Aromatic protons ortho to benzyl |

| H3', H5' | ~6.98 | t | J(H,H) ≈ 8.7 | 2H | Aromatic protons meta to benzyl[10] |

| H2, H5 (axial/eq) | 2.80–3.20 | m | - | 4H | Pyrrolidine CH₂ adjacent to N |

| H7 | ~2.55 | m | - | 2H | Benzylic CH₂ |

| H3 | ~2.30 | m | - | 1H | Pyrrolidine CH |

| H4 (axial/eq) | 1.60–2.10 | m | - | 2H | Pyrrolidine CH₂ beta to N |

| NH | ~1.5-2.5 | br s | - | 1H | Amine proton (exchangeable) |

| Caption: Predicted ¹H NMR data for this compound. Chemical shifts are estimates based on analogous structures.[11][12] |

4.3 Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will show signals for all 9 unique carbon atoms. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus.

| Carbon(s) (Atom #) | Predicted δ (ppm) | C-F Coupling (J in Hz) | Assignment |

| C4' | ~161.5 | ¹J(C,F) ≈ 245 | Aromatic C bearing F |

| C1' | ~135.8 | ⁴J(C,F) ≈ 3 | Aromatic C attached to benzyl |

| C2', C6' | ~130.5 | ²J(C,F) ≈ 8 | Aromatic CH ortho to benzyl |

| C3', C5' | ~115.2 | ³J(C,F) ≈ 21 | Aromatic CH meta to benzyl |

| C2, C5 | ~54.5, ~46.8 | - | Pyrrolidine CH₂ adjacent to N |

| C4 | ~31.0 | - | Pyrrolidine CH₂ beta to N |

| C3 | ~40.5 | - | Pyrrolidine CH |

| C7 | ~39.0 | - | Benzylic CH₂ |

| Caption: Predicted ¹³C NMR data for this compound. Chemical shifts are estimates based on analogous structures.[13][14] |

Summary and Conclusion

The structural identity of this compound can be unequivocally confirmed through a combination of modern spectroscopic techniques. Key identifying features include:

-

MS: A protonated molecular ion [M+H]⁺ at m/z ≈ 180.12, with a characteristic fragment at m/z ≈ 109.04 corresponding to the 4-fluorotropylium ion.

-

IR: Characteristic absorptions for a secondary amine (N-H stretch ~3350 cm⁻¹), aromatic C-H (>3000 cm⁻¹), aliphatic C-H (<3000 cm⁻¹), and a strong C-F stretch (~1225 cm⁻¹).

-

¹H NMR: Two distinct aromatic signals appearing as pseudo-doublets or triplets between 6.9 and 7.2 ppm, along with a complex set of aliphatic signals for the pyrrolidine and benzylic protons between 1.6 and 3.2 ppm.

-

¹³C NMR: Four aromatic carbon signals exhibiting C-F coupling, and five distinct aliphatic carbon signals corresponding to the pyrrolidine ring and the benzylic methylene group.

This guide provides a robust predictive framework for the spectroscopic analysis of this compound. Experimental data should be compared against these expected values to ensure accurate structural confirmation, a critical step in the quality control and advancement of chemical and pharmaceutical research.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Pyrrolidine Regioisomers.

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum.

- PubChemLite. (2026). This compound (C11H14FN). Université du Luxembourg.

- SpectraBase. (2025). 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts. John Wiley & Sons, Inc.

- O'Brien, P., & Coldham, I. (2012). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications.

- Wang, Z., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787.

- Kamal, A., et al. (2020). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances.

- Rajendran, S. P., et al. (2021).

- Mani, K. S., & Rajendran, S. P. (2018). A facile regio- and stereoselective synthesis of novel spiro[indolin-3,2′-pyrrolidin]-2-one's via 1,3-dipolar cycloaddition of azomethine ylides.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.

- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 45-50.

- ICT Prague. (n.d.).

- DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- National Institutes of Health. (n.d.). PubChem - Pyrrolidine.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- ResearchGate. (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6.

- Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(3), 436-446.

- NIST. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). (3R)-2'-(4-Bromo-2-fluorobenzyl)spiro[pyrrolidine-3,4'-1'H-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetraone(147254-64-6) 1H NMR.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine - NIST WebBook.

- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Kudryavtsev, K. V., et al. (2011). Pyrrolidine-2,3,4-tricarboxylic Anhydrides: I. Organocatalytic Synthesis and Fusion of Pyrrole Ring by the Action of p-Fluorobenzylamine. Russian Journal of Organic Chemistry, 47(4), 556-562.

- Atkinson, R. (2011). Analyse fragmentation patterns in mass spectra to find structure. YouTube.

- Automated Topology Builder. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine - NIST WebBook.

- Bagryanskaya, E. G., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 568.

- ResearchGate. (n.d.).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. rsc.org [rsc.org]

- 14. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Specifically, chiral 3-substituted pyrrolidines are key building blocks for a wide range of biologically active compounds, including inhibitors of the 5-lipoxygenase-activating protein (FLAP), neurokinin NK1 receptor antagonists, and dopamine D2 receptor agonists. The introduction of a fluorinated benzyl group at the 3-position can significantly enhance metabolic stability and binding affinity due to the unique electronic properties of fluorine. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 3-(4-Fluorobenzyl)pyrrolidine is of paramount importance for drug discovery and development.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of three robust and field-proven strategies for the enantioselective synthesis of this compound. Each method is presented with a detailed experimental protocol, a discussion of the underlying scientific principles, and a critical evaluation of its advantages and limitations.

Strategy 1: Organocatalytic Michael Addition Followed by Reductive Cyclization

This contemporary approach leverages the power of asymmetric organocatalysis to establish the crucial stereocenter early in the synthesis. The overall strategy involves the enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), followed by a one-pot reductive cyclization to furnish the desired pyrrolidine.

Scientific Rationale

The key to this method's success lies in the formation of a transient enamine intermediate between the aldehyde and the chiral organocatalyst. This enamine then attacks the nitroalkene Michael acceptor from a sterically less hindered face, dictated by the catalyst's chiral environment, thereby inducing high enantioselectivity. The subsequent reduction of the nitro group to an amine, followed by intramolecular reductive amination of the aldehyde, diastereoselectively forms the pyrrolidine ring. The choice of a bifunctional catalyst, often incorporating a hydrogen-bond-donating moiety (like a thiourea), can further enhance stereocontrol by activating the nitroalkene.[1]

Experimental Workflow

Figure 1: Workflow for Organocatalytic Michael Addition and Reductive Cyclization.

Detailed Experimental Protocol

Part 1: Asymmetric Michael Addition

-

To a stirred solution of (E)-1-fluoro-4-(2-nitrovinyl)benzene (1.0 equiv.) in toluene (0.5 M) at room temperature, add propanal (1.5 equiv.).

-

Add the chiral organocatalyst, such as (S)-diphenylprolinol silyl ether (0.1 equiv.), followed by a co-catalyst like benzoic acid (0.1 equiv.).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of the nitroalkene by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude γ-nitroaldehyde. This intermediate is typically used in the next step without further purification.

Part 2: Reductive Cyclization

-

Dissolve the crude γ-nitroaldehyde from the previous step in methanol (0.2 M).

-

Carefully add 10% Palladium on carbon (10 mol% Pd) to the solution.

-

Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and formation of the product.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the enantiomerically enriched this compound.

Data Presentation

| Parameter | Typical Value | Reference for Analogy |

| Yield | 70-85% | [2][3] |

| Enantiomeric Excess (ee%) | 90-99% | [4] |

| Diastereoselectivity | >20:1 | [3] |

| Catalyst Loading | 5-20 mol% | [4] |

Strategy 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

This strategy employs a chiral rhodium complex to catalyze the asymmetric 1,4-addition of an organoboronic acid to an α,β-unsaturated pyrrolidinone. This method is highly effective for creating the C-C bond at the C3 position with excellent enantiocontrol. The resulting 3-substituted pyrrolidinone can then be reduced to the target pyrrolidine.

Scientific Rationale

The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center.[5] The resulting aryl-rhodium species then undergoes conjugate addition to the α,β-unsaturated substrate. The chiral ligand, typically a binaphthyl-based phosphine like (S)-BINAP, coordinates to the rhodium atom and directs the facial selectivity of the addition, leading to a highly enantioenriched product. The presence of water is often crucial for the protonolysis of the rhodium-enolate intermediate and for facilitating the transmetalation step.[5]

Experimental Workflow

Figure 2: Workflow for Rh-Catalyzed Asymmetric 1,4-Addition and Reduction.

Detailed Experimental Protocol

Part 1: Asymmetric 1,4-Addition

-

In a Schlenk flask under an argon atmosphere, combine [Rh(acac)(C2H4)2] (3 mol%) and (S)-BINAP (3.3 mol%).

-

Add degassed dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

To this solution, add N-Boc-1,5-dihydropyrrol-2-one (1.0 equiv.) and 4-fluorophenylboronic acid (1.5 equiv.).

-

Add degassed water (typically 10% v/v of the dioxane).

-

Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiopure N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one.

Part 2: Reduction of the Lactam

-

To a solution of the N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH4) (2.0 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting suspension at room temperature for 1 hour, then filter through Celite®, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate to yield the crude N-Boc-3-(4-fluorobenzyl)pyrrolidine, which can be deprotected or used as is.

Data Presentation

| Parameter | Typical Value | Reference for Analogy |

| Yield | 80-95% | [6][7] |

| Enantiomeric Excess (ee%) | 95-99% | [8] |

| Catalyst Loading | 1-5 mol% | [9] |

| Substrate Scope | Broad | [6] |

Strategy 3: Chiral Auxiliary-Mediated Alkylation

This classical yet highly reliable approach involves the diastereoselective alkylation of an enolate derived from a substrate covalently bonded to a chiral auxiliary. The auxiliary biases the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product.

Scientific Rationale

Evans' oxazolidinone auxiliaries are commonly employed for this purpose. The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which is chelated by the Lewis acidic metal cation (e.g., from LDA or NaHMDS). The chiral auxiliary, typically derived from a readily available amino acid, effectively shields one face of the enolate. The subsequent addition of an electrophile, in this case, 4-fluorobenzyl bromide, occurs from the less hindered face, resulting in high diastereoselectivity. The auxiliary can then be cleaved under mild conditions and recycled.

Experimental Workflow

Figure 3: Workflow for Chiral Auxiliary-Mediated Alkylation.

Detailed Experimental Protocol

Part 1: Diastereoselective Alkylation

-

To a solution of a suitable chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone acylated with a protected pyrrolidine precursor, in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add a solution of 4-fluorobenzyl bromide (1.2 equiv.) in THF dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Part 2: Auxiliary Cleavage and Product Formation

-

Dissolve the purified N-acyl oxazolidinone diastereomer in a mixture of THF and water (3:1) at 0 °C.

-

Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the excess peroxide with aqueous Na2SO3.

-

Extract the aqueous layer to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

The resulting acid can then be converted to this compound through standard functional group manipulations (e.g., reduction of the acid and cyclization).

Data Presentation

| Parameter | Typical Value | Reference for Analogy |

| Yield | 75-90% | [10] |

| Diastereomeric Ratio | >95:5 | [10] |

| Auxiliary Recovery | >90% | |

| Reliability | Very High |

Comparative Analysis and Conclusion

Each of the described strategies offers a viable pathway to enantiomerically enriched this compound, with distinct advantages and disadvantages.

-

Organocatalytic Michael Addition: This is a highly efficient and atom-economical method that often requires mild reaction conditions. The development of powerful bifunctional catalysts has led to excellent enantioselectivities for a broad range of substrates. However, catalyst optimization may be required for specific substrates, and the multi-step, one-pot cyclization can sometimes be challenging to optimize.

-

Rhodium-Catalyzed 1,4-Addition: This method provides excellent enantioselectivity and is generally very reliable. The use of commercially available catalysts and ligands makes it an attractive option. The primary drawbacks are the cost of the rhodium catalyst and the need for a multi-step sequence (synthesis of the unsaturated precursor, 1,4-addition, and subsequent reduction).

-

Chiral Auxiliary-Mediated Alkylation: This is a classic, robust, and often predictable method that consistently delivers high stereoselectivity. The ability to recover and reuse the chiral auxiliary is a significant advantage. However, this approach is stoichiometric in the chiral source and requires additional steps for attaching and cleaving the auxiliary, making it less atom-economical than the catalytic methods.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the cost of reagents and catalysts, and the available expertise and equipment. For large-scale production, a catalytic approach is generally preferred, while for smaller-scale, discovery-phase synthesis, the reliability of a chiral auxiliary may be more advantageous. All three methods represent the state-of-the-art in asymmetric synthesis and provide powerful tools for accessing valuable chiral building blocks like this compound.

References

-

Ruiz, N., Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry (Weinheim an der Bergstrasse, Germany), 14(30), 9357–9367. [Link]

-

Han, M., & Kim, D. H. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules (Basel, Switzerland), 27(19), 6289. [Link]

-

Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Letters, 10(10), 1943–1946. [Link]

-

Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]

-

Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]

-

Sibi, M. P., & Asano, Y. (2007). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. The Journal of Organic Chemistry, 72(23), 8953–8956. [Link]

-

Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins. Organic Letters, 5(11), 1855–1857. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 479–487. [Link]

-

Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone. Journal of the American Chemical Society, 121(49), 11591–11592. [Link]

-

Husson, H.-P., et al. (1985). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Tetrahedron Letters, 26(11), 1415-1418. [Link]

-

Gröger, H. (2018). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 19(11), 3466. [Link]

-

Trost, B. M., & Toste, F. D. (2003). Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

Hayashi, T., Senda, T., & Ogasawara, M. (2000). Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins. Tetrahedron Letters, 41(16), 2841-2844. [Link]

-

Juaristi, E., & Soloshonok, V. A. (Eds.). (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(15), 4935. [Link]

-

Pu, L. (2005). Catalytic asymmetric synthesis with rh-diene complexes: 1,4-addition of arylboronic acids to unsaturated esters. Organic Letters, 7(17), 3821-3824. [Link]

-

Davies, S. G., et al. (2002). Synthesis and utility of the 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliary. Tetrahedron: Asymmetry, 13(6), 647-658. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Guiry, P. J., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6033. [Link]

-

Tang, W., & Zhang, X. (2021). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Nature Communications, 12(1), 1-12. [Link]

-

Bullock, A. (2018). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Honors Theses. 594. [Link]

-

Phillips, A. M. M. M. (Ed.). (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles. Wiley-VCH. [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 479-487. [Link]

-

Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469–471. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]

- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins: asymmetric synthesis of (R)-tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric synthesis with rh-diene complexes: 1,4-addition of arylboronic acids to unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solid-State Characterization of 3-(4-Fluorobenzyl)pyrrolidine: A Case Study in Crystal Structure and Polymorphism Analysis

Foreword: The Imperative of Solid-State Chemistry in Modern Drug Development

In the journey of a molecule from a promising hit to a marketed therapeutic, a profound understanding of its solid-state properties is not merely an academic exercise but a cornerstone of successful drug development. The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[1][2] For a candidate like 3-(4-Fluorobenzyl)pyrrolidine, a substituted pyrrolidine that represents a scaffold of significant interest in medicinal chemistry, a thorough investigation of its crystal structure and polymorphic landscape is critical.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template to provide a logical, in-depth exploration of the methodologies and strategic thinking required to characterize the solid state of a new chemical entity, using this compound as a practical exemplar. While specific crystallographic data for this compound is not publicly available as of this writing, this document serves as a comprehensive roadmap for its elucidation and the subsequent investigation of its polymorphic behavior. We will delve into not just the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and defensible solid-state characterization strategy.

Part 1: The Foundation - Elucidating the Primary Crystal Structure

The unambiguous determination of a molecule's crystal structure is the starting point for all solid-state research. It provides the ground truth of molecular conformation and intermolecular interactions. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for this purpose, offering atomic-level resolution of the crystal lattice.[3][4]

The Causality Behind Crystallization: The Art and Science of Single Crystal Growth

The prerequisite for SC-XRD is a high-quality, single crystal, typically 30-300 microns in size, free from significant defects.[5] The growth of such a crystal is often the most challenging step. The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and thermal stability.

Common Crystallization Techniques for a Novel Compound:

| Technique | Principle | Suitability for this compound |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until it surpasses the solubility limit and crystals form. | Highly suitable. A versatile starting point using a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane). |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a poor solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for obtaining high-quality crystals. Pairs like Dichloromethane/Pentane or Toluene/Hexane are common. |

| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Effective if the compound's solubility is significantly temperature-dependent. |

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the self-validating workflow for determining the crystal structure of this compound.

Step 1: Crystal Selection and Mounting

-

Under a polarized light microscope, select a crystal that is clear, well-formed, and exhibits sharp extinction.

-

Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.[6]

Step 2: Data Collection

-

Mount the goniometer on the diffractometer. Modern diffractometers (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy-S) are equipped with powerful X-ray sources (Mo or Cu) and sensitive detectors.[4][7]

-

A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and protecting it from radiation damage.

-

A preliminary unit cell is determined from a few initial diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing thousands of reflections.[5]

Step 3: Structure Solution and Refinement

-

The collected data is processed to correct for experimental factors and to integrate the intensities of each reflection.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed using metrics like R-factor and goodness-of-fit.

Visualizing the Workflow: From Powder to Structure

Caption: A comprehensive workflow for polymorph screening and selection.

Part 3: The Synthesis - Data Interpretation and a Path Forward

The culmination of this work is a deep understanding of the solid-state landscape of this compound. The data must be synthesized to select a single crystalline form for further development. The ideal form should be the most thermodynamically stable under ambient conditions to mitigate the risk of phase conversion during the product's shelf life. [1]It must also possess acceptable physicochemical properties (e.g., solubility, stability) and be manufacturable in a consistent and controlled manner.

Computational crystal structure prediction (CSP) can be a powerful complementary tool, providing a theoretical landscape of possible polymorphs and their relative energies. [8][9][10][11][12]This can help assess the risk of undiscovered, more stable forms and guide experimental efforts. [1] By following the rigorous, self-validating protocols outlined in this guide, researchers can build a comprehensive solid-state knowledge base for this compound or any new chemical entity. This foundational understanding is indispensable for navigating the complexities of process development, formulation, and regulatory approval, ultimately ensuring the delivery of a safe, effective, and consistent drug product.

References

- Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319.

- Parker, S. F., & Swope, R. J. (2019). Raman Spectroscopy and Polymorphism. Spectroscopy, 34(3), 8-15.

- Edinburgh Instruments. (2024).

- Raiteri, P., & Gale, J. D. (2019). Predicting polymorphism in molecular crystals using orientational entropy. Proceedings of the National Academy of Sciences, 116(44), 22026-22032.

- Applied Clinical Trials. (2007). New FDA Guidance on Polymorphic Compounds in Generic Drugs.

- Alexander, R. (2008). Raman Spectroscopy Analysis of Polymorphs. Photonics Spectra.

- Iuzzolino, L. (2023). Crystal Structure Prediction. Merck & Co., Inc.

- Alfatest. (n.d.). Polymorphs discrimination using Morphologically-Directed Raman Spectroscopy.

- Kourkoumelis, N., & Tsaousis, D. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 11(11), 1361.

- Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 275-300.

- New Drug Approvals. (2014). FDA Guidance on Polymorphic Compounds in Generic Drugs.

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- U.S. Food and Drug Administration. (2020).

- Hulme, A. T., & Price, S. L. (2018). Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration. Crystal Growth & Design, 18(11), 6948-6960.

- Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.

- I-MAK. (2023).

- Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.

- OMICS International. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.

- AZoM. (2020).

- SSCI. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.

- Federal Register. (2007).

- Malvern Panalytical. (2020). Polymorph screening in pharmaceutical development.

- Creative Proteomics. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design.

- Research Journal of Pharmacy and Technology. (2023).

- Ciszak, E., & Cody, V. (2000). The role of crystallography in drug design.

- European Pharmaceutical Review. (2017).

- Metash. (2024).

- University of York. (n.d.). Single Crystal X-ray Diffraction.

- TA Instruments. (n.d.).

- Craig, D. Q. M. (2006). Characterization of Polymorphic Systems Using Thermal Analysis. In Polymorphism: In the Pharmaceutical Industry (pp. 145-177).

- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381.

- Carleton College. (2007). Single-crystal X-ray Diffraction.

- Bruker. (n.d.). Single Crystal X-ray Diffractometers.

- Rigaku. (n.d.). Single Crystal X-ray diffraction.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. omicsonline.org [omicsonline.org]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pnas.org [pnas.org]

- 10. Crystal Structure Prediction [mme-ucl.github.io]

- 11. researchgate.net [researchgate.net]

- 12. Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Biological Activity

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional structure, arising from sp³-hybridized carbons, provides an exceptional framework for developing novel therapeutics by allowing for a more comprehensive exploration of pharmacophore space compared to planar aromatic systems.[2][3][4] This scaffold is a fundamental component of numerous natural products, including alkaloids and the amino acid proline, and is prominently featured in a wide array of FDA-approved drugs, demonstrating its versatility and significance in treating human diseases.[5][6][7] This technical guide offers a detailed exploration of the pyrrolidine scaffold, delving into its core physicochemical advantages, its diverse and potent biological activities across major therapeutic areas, key synthetic strategies, and the critical principles of structure-activity relationship (SAR) that guide its optimization. We will provide field-proven experimental protocols and data-driven insights to equip researchers and drug development professionals with a thorough understanding of this vital chemical motif.

The Privileged Scaffold: Foundational Principles

Core Structure of Pyrrolidine

The pyrrolidine scaffold, also known as tetrahydropyrrole, is a saturated heterocycle consisting of four carbon atoms and one nitrogen atom.[7] This simple structure is the foundation for a vast library of derivatives with profound biological implications.

Caption: General chemical structure of the pyrrolidine ring.

Physicochemical and Structural Advantages in Drug Design

The prevalence of the pyrrolidine scaffold in drug discovery is a direct result of its advantageous structural and physicochemical properties.[1]

-

Three-Dimensionality and sp³ Hybridization: Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides a globular, three-dimensional shape.[1][2] This "pseudorotation" phenomenon allows substituents to project into three-dimensional space, enabling a more precise and often stronger interaction with the complex surfaces of biological targets like enzymes and receptors.[2][3][4]

-

Stereochemical Complexity: The pyrrolidine ring can contain up to four stereogenic centers, leading to a high degree of stereoisomerism.[2] This complexity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological profiles, potencies, and selectivities due to their unique binding modes with enantioselective proteins.[2][3][4] L-proline, a naturally occurring chiral pyrrolidine, is a frequently used building block for this reason.[2]

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine motif can enhance key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating target engagement.[8] Furthermore, the scaffold's non-aromatic character often leads to increased aqueous solubility compared to its aromatic counterparts, which is a critical factor for favorable pharmacokinetics.[9]

Prevalence in Nature and Medicine

The pyrrolidine ring is a ubiquitous building block in nature and synthetic drugs. It forms the core of the essential amino acid proline, a key component of peptides and proteins.[5] It is also found in a wide range of alkaloids with diverse biological activities, such as nicotine, hygrine, and cuscohygrine.[5] Its significance is further cemented by its presence in numerous FDA-approved drugs spanning various therapeutic areas, including Captopril (antihypertensive), Aniracetam (nootropic), and Asunaprevir (antiviral).[5][6]

A Spectrum of Biological Activities

The true power of the pyrrolidine scaffold lies in the incredible diversity of biological activities its derivatives exhibit.[6][7] By modifying the substitution pattern around the core ring, chemists can fine-tune the molecule to target a wide range of biological pathways with high specificity.

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to regulate various targets and overcome the limitations of existing therapies.[10][11]

-

Mechanisms of Action: The anticancer effects of pyrrolidine compounds are diverse. They have been shown to act as:

-

Enzyme Inhibitors: Certain derivatives, particularly spiro[pyrrolidine-3,3′-oxindoles], exhibit dual inhibitory activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in breast cancer.[2]

-

Receptor Antagonists: Pyrrolidine-containing molecules have been developed as potent antagonists for the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[2][6]

-

Kinase Inhibitors: The scaffold is used in designing inhibitors for key kinases involved in cell proliferation, such as Aurora A kinase.[12]

-

-

Structure-Activity Relationship (SAR): SAR studies reveal that the nature and position of substituents are crucial for anticancer potency.[11] For example, in a series of spirooxindole derivatives, the type and placement of functional groups on the aromatic rings dramatically influence cytotoxicity against cell lines like MCF-7 and HeLa.[2] Similarly, incorporating moieties like coumarin or thiazole onto the pyrrolidine scaffold has yielded compounds with significant anti-proliferative activities.[10][13]

Table 1: Representative Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 17 µM | [2] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HeLa (Cervical Cancer) | 19 µM | [2] |

| (S)-pyrrolidines | CXCR4 Receptor | 79 nM | [2][6] |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon Cancer) | 0.99 µM |[6] |

Antiviral Activity

Pyrrolidine-containing compounds represent a major class of antiviral drugs, particularly for the treatment of Hepatitis C.[5]

-

Mechanism of Action: A primary target for these antivirals is the hepatitis C virus (HCV) enzyme serine protease NS3.[5] By inhibiting this enzyme, the drugs prevent viral replication. Asunaprevir (Sunvepra) is a prominent example of an NS3 protease inhibitor built around a hydroxyproline core.[5]

-

Emerging Applications: More recently, the 2-pyrrolidone (a derivative of pyrrolidine) scaffold has been successfully employed in the structure-guided design of potent inhibitors against coronavirus 3CLpro, the main protease for viruses like SARS-CoV-2 and MERS-CoV.[14] Several of these inhibitors demonstrated nanomolar antiviral activity in both enzymatic and cell-based assays without significant cytotoxicity.[14]

Caption: Conceptual workflow for screening pyrrolidine derivatives for antiviral activity.

Neuroprotective and CNS Activity

The pyrrolidine scaffold is a key feature in molecules designed to treat central nervous system (CNS) disorders, including neurodegenerative diseases and cognitive impairment.[15][16]

-

Mechanisms of Action:

-

Excitotoxicity Inhibition: Derivatives like pyrrolidine-2,5-diones have been identified as inhibitors of the PICK1 PDZ domain.[17] Targeting PICK1 is a promising strategy for treating ischemic stroke, as it can prevent the excitotoxic cell death cascade triggered by excessive glutamate.[17][18]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, where acetylcholine deficiency is a key factor, pyrrolidine derivatives have been shown to inhibit acetylcholinesterase (AChE).[16][19] This action increases the availability of acetylcholine in the brain, potentially improving cognitive function.[19]

-

Anticonvulsant Properties: Pyrrolidine-2,5-dione acetamides have demonstrated significant anticonvulsant activity in animal models, suggesting their potential for treating epilepsy.[2]

-

Caption: Simplified pathway of neuroprotection by a PICK1-inhibiting pyrrolidine derivative.

Other Notable Activities

The versatility of the pyrrolidine scaffold extends to numerous other therapeutic areas:

-

Antidiabetic: Pyrrolidine derivatives have been synthesized as effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[20] By slowing glucose absorption, these compounds can help manage hyperglycemia.

-

Anti-inflammatory: Pharmacological blockage of N-acylethanolamine acid amidase (NAAA) by pyrrolidine amide derivatives can restore levels of the anti-inflammatory lipid palmitoylethanolamide (PEA), offering therapeutic benefits for inflammation and pain.[21]

-

Antibacterial: The scaffold is present in antibiotics like clindamycin and has been incorporated into novel derivatives showing activity against resistant bacterial strains such as A. baumannii.[6][7]

Synthesis and Evaluation Methodologies

Key Synthetic Routes

The construction and functionalization of the pyrrolidine ring are well-established fields in organic chemistry.

-

From Proline and Derivatives: The most common approach involves using commercially available and chiral starting materials like proline or 4-hydroxyproline.[5] These precursors can be chemically modified through reactions like reduction and condensation to build complex drug molecules such as Avanafil (for erectile dysfunction).[5][22]

-

1,3-Dipolar Cycloaddition: This powerful method constructs the five-membered ring by reacting a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an alkene).[2] This reaction is highly valued for its ability to control the regio- and stereoselectivity of the final product.[2]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of new pyrrolidine derivatives, robust and reproducible biological assays are essential.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol provides a self-validating system to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀) on the proliferation of cancer cells.

-

Objective: To quantify the cytotoxic effect of a pyrrolidine derivative on a cancer cell line (e.g., MCF-7).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is used to screen for potential antidiabetic agents by measuring their ability to inhibit a key carbohydrate-metabolizing enzyme.

-

Objective: To determine the inhibitory potential of a pyrrolidine derivative against α-glucosidase.

-

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

-

Methodology: [20]

-

Reaction Mixture Preparation: In a 96-well plate, add 10 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 10 µL of α-glucosidase enzyme solution (1 U/mL) to each well. Incubate the mixture for 20 minutes at 37°C.

-

Buffer Addition: Add 125 µL of 0.1 M phosphate buffer (pH 6.8).

-

Substrate Addition: Initiate the reaction by adding 20 µL of 1 M pNPG substrate. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

-

Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Analysis: Calculate the percentage of inhibition for each concentration compared to a control without the inhibitor. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

-

The Art of Optimization: Structure-Activity Relationship (SAR)

The development of a successful drug candidate from a pyrrolidine hit compound is an iterative process of chemical modification guided by SAR.

The Critical Role of Stereochemistry

As previously noted, stereochemistry is paramount. A subtle change in the spatial orientation of a substituent can switch a molecule from an agonist to an antagonist or dramatically alter its selectivity and potency. For instance, studies have shown that a 3-R-methylpyrrolidine promotes a pure estrogen receptor-α (ERα) antagonist profile, which is desirable for treating breast cancer, whereas the 3-S-methyl analog does not.[2]

Impact of Substituents

SAR studies systematically explore how different functional groups at various positions on the pyrrolidine ring affect biological activity.[23][24]

-

Potency: For NAAA inhibitors, small, lipophilic substituents at the 3-phenyl position were found to be preferable for optimal potency.[21]

-

Selectivity: In the same NAAA inhibitor series, conformationally flexible linkers increased potency but reduced selectivity against the related enzyme FAAH. Conversely, more rigid linkers improved selectivity, demonstrating the delicate balance between potency and off-target effects.[21]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 12. researchgate.net [researchgate.net]

- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel pyrrolidine-2,5-dione scaffold PICK1 PDZ inhibitors as anti-ischemic stroke agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Strategic Value of 3-(4-Fluorobenzyl)pyrrolidine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of top-selling pharmaceuticals.[1][2][3] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal building block for creating potent and selective drug candidates. This guide focuses on a particularly valuable derivative, 3-(4-Fluorobenzyl)pyrrolidine, exploring its synthesis, properties, and applications as a chiral building block. The strategic incorporation of a fluorine atom on the benzyl moiety significantly enhances its utility by modulating key pharmacokinetic and pharmacodynamic properties. This document will provide a comprehensive overview of enantioselective synthetic strategies, detailed experimental insights, and its application in the synthesis of advanced pharmaceutical intermediates, including its role in the development of p38 MAP kinase inhibitors.

Introduction: The Significance of the Fluorinated Pyrrolidine Scaffold